RI(dl)-2 TFA
RI(dl)-2 TFA
RI(dl)-2 is a selective inhibitor of Rad51-mediated D-loop formation.
Brand Name:
Vulcanchem
CAS No.:
1902146-75-1
VCID:
VC0005738
InChI:
InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7)
SMILES:
CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4.C(=O)(C(F)(F)F)O
Molecular Formula:
C21H18F3N3O2
Molecular Weight:
401.3892
RI(dl)-2 TFA
CAS No.: 1902146-75-1
Cat. No.: VC0005738
Molecular Formula: C21H18F3N3O2
Molecular Weight: 401.3892
* For research use only. Not for human or veterinary use.
Specification
| Description | RI(dl)-2 is a selective inhibitor of Rad51-mediated D-loop formation. |
|---|---|
| CAS No. | 1902146-75-1 |
| Molecular Formula | C21H18F3N3O2 |
| Molecular Weight | 401.3892 |
| IUPAC Name | N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7) |
| Standard InChI Key | NIJZNZBFNNPMPH-UHFFFAOYSA-N |
| SMILES | CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4.C(=O)(C(F)(F)F)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator